molecular formula C15H18F2N2 B11785514 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B11785514
M. Wt: 264.31 g/mol
InChI Key: LSMMKNSKGIKZEZ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Incorporation of the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Addition of the carbonitrile group: This step might involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce functional groups to simpler forms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction might yield amines or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Lacks the difluorophenyl group.

    1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carbonitrile: Contains chlorine atoms instead of fluorine.

    1-(tert-Butyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carbonitrile: Contains methyl groups instead of fluorine.

Uniqueness

1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.

Properties

Molecular Formula

C15H18F2N2

Molecular Weight

264.31 g/mol

IUPAC Name

1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C15H18F2N2/c1-15(2,3)19-8-10(7-18)13(9-19)12-5-4-11(16)6-14(12)17/h4-6,10,13H,8-9H2,1-3H3

InChI Key

LSMMKNSKGIKZEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C2=C(C=C(C=C2)F)F)C#N

Origin of Product

United States

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